molecular formula C17H15ClIN3O3 B5039086 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine

1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine

Cat. No. B5039086
M. Wt: 471.7 g/mol
InChI Key: LWENFCPXIXCJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine, also known as CINPAZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CINPAZ is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine acts as a partial agonist at dopamine D2 receptors, which are G protein-coupled receptors that play a crucial role in the regulation of neurotransmitter release in the brain. 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine has been shown to increase dopamine release in the prefrontal cortex and striatum, which are brain regions associated with cognitive and motor functions. However, 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine has also been found to have an inverse agonist effect at dopamine D2 receptors in the mesolimbic pathway, which is associated with reward and addiction. This dual mechanism of action of 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine may contribute to its potential efficacy as an antipsychotic drug.
Biochemical and Physiological Effects
1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine has been found to have significant effects on the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which are brain regions associated with cognitive and motor functions. 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine has also been found to decrease the levels of serotonin and norepinephrine in the prefrontal cortex, which may contribute to its potential efficacy as an antipsychotic drug.

Advantages and Limitations for Lab Experiments

1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine has several advantages as a lead compound for the development of new antipsychotic drugs. It has high affinity and selectivity for dopamine D2 receptors, which are the primary targets for antipsychotic drugs. 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine also has a low affinity for other receptors, such as serotonin and adrenergic receptors, which are associated with side effects commonly observed in antipsychotic drugs. However, 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine has limitations in lab experiments due to its low solubility in water and its potential toxicity at high doses. Therefore, further studies are needed to optimize the formulation and dosage of 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine for its potential use as an antipsychotic drug.

Future Directions

There are several future directions for the development and application of 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine. One potential direction is to explore the use of 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine as a lead compound for the development of new antipsychotic drugs with improved efficacy and tolerability. Another direction is to investigate the potential use of 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine in the treatment of other neurological and psychiatric disorders, such as depression and anxiety. Furthermore, further studies are needed to optimize the formulation and dosage of 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine for its potential use as an antipsychotic drug. Finally, future research should focus on the elucidation of the exact mechanism of action of 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine, which may provide insights into the development of new drugs for the treatment of neurological and psychiatric disorders.
Conclusion
In conclusion, 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine has shown potential applications in drug discovery and development, particularly as a lead compound for the development of new antipsychotic agents. However, further studies are needed to optimize the formulation and dosage of 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine for its potential use as an antipsychotic drug. Finally, future research should focus on the elucidation of the exact mechanism of action of 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine, which may provide insights into the development of new drugs for the treatment of neurological and psychiatric disorders.

Synthesis Methods

1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine has been synthesized through various methods, including the reaction of 2-chloro-5-iodobenzoic acid with 4-nitrophenylpiperazine in the presence of coupling reagents, such as N,N'-carbonyldiimidazole (CDI) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). The reaction is typically carried out in anhydrous solvents, such as dichloromethane or dimethylformamide, under reflux conditions. The resulting product is purified through column chromatography, yielding pure 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine.

Scientific Research Applications

1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine has shown potential applications in drug discovery and development, particularly as a lead compound for the development of new antipsychotic agents. It has been found to have high affinity and selectivity for dopamine D2 receptors, which are the primary targets for antipsychotic drugs. 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine has also been shown to have a low affinity for other receptors, such as serotonin and adrenergic receptors, which are associated with side effects commonly observed in antipsychotic drugs. Therefore, 1-(2-chloro-5-iodobenzoyl)-4-(4-nitrophenyl)piperazine has been considered a promising candidate for further development as an antipsychotic drug.

properties

IUPAC Name

(2-chloro-5-iodophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClIN3O3/c18-16-6-1-12(19)11-15(16)17(23)21-9-7-20(8-10-21)13-2-4-14(5-3-13)22(24)25/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWENFCPXIXCJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C=CC(=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClIN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-5-iodophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.